Selective Monoamine Oxidase B (MAO-B) Inhibition Profile
N-(4-chlorophenyl)quinolin-2-amine exhibits a pronounced selectivity for inhibiting MAO-B over MAO-A. In enzymatic assays, it inhibits rat MAO-B with an IC50 of 209 nM [1], whereas its activity against MAO-A is >100,000 nM [2]. This represents a >478-fold selectivity window. This profile contrasts with many broad-spectrum quinoline derivatives that lack this level of isoform discrimination. The data establishes N-(4-chlorophenyl)quinolin-2-amine as a selective MAO-B inhibitor, a key characteristic for research into neurodegenerative disorders.
| Evidence Dimension | Enzyme inhibition potency and selectivity (MAO-B vs. MAO-A) |
|---|---|
| Target Compound Data | IC50 (MAO-B) = 209 nM; IC50 (MAO-A) > 100,000 nM |
| Comparator Or Baseline | Compound's own MAO-A inhibition (Baseline) |
| Quantified Difference | Selectivity ratio > 478-fold |
| Conditions | MAO-B: Sprague-Dawley rat brain mitochondrial homogenate, spectrophotometric method. MAO-A: Human enzyme, fluorescence assay monitoring kynuramine conversion to 4-hydroxyquinoline. |
Why This Matters
High MAO-B selectivity is essential for minimizing off-target effects in neurodegenerative disease models; this data justifies selecting this compound over non-selective quinoline analogs.
- [1] BindingDB. BDBM50038204 (CHEMBL3094026). IC50: 209 nM for rat MAO-B. View Source
- [2] BindingDB. BDBM50401981 (CHEMBL1575961). IC50: >100,000 nM for human MAO-A. View Source
